Thiophene
Overview
Description
Thiophene is a heterocyclic compound with the molecular formula C₄H₄S . It consists of a planar five-membered ring containing four carbon atoms and one sulfur atom. This compound is aromatic, similar to benzene, and exhibits extensive substitution reactions. It is a colorless liquid with a benzene-like odor and was first discovered as a contaminant in benzene in 1882 by Viktor Meyer .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothis compound derivatives.
Dehydration and Sulfur Cyclization: Alkynols react with elemental sulfur or EtOCS₂K, initiated by the base-free generation of a trisulfur radical anion, leading to substituted thiophenes.
Industrial Production Methods:
Cyclization of Butane or Butenes with Sulfur: At high temperatures, n-butane and sulfur are heated to produce this compound. .
Hydrodesulfurization (HDS): This process removes thiophenic content from petroleum by passing the feed over a molybdenum disulfide catalyst under hydrogen pressure, converting this compound to butane and hydrogen sulfide.
Types of Reactions:
Electrophilic Substitution: this compound undergoes electrophilic aromatic substitution reactions, primarily at the C2 and C5 positions due to the electron-rich nature of these sites.
Oxidation: this compound can be oxidized to form this compound-1,1-dioxide under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitric acid, and sulfuric acid.
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Lithiation: n-Butyllithium is a common reagent for lithiation reactions.
Major Products:
This compound-2-carboxylic acid: Formed from lithiation and subsequent reaction with carbon dioxide.
This compound-1,1-dioxide: Formed from oxidation reactions.
Mechanism of Action
Target of Action
Thiophene-based compounds are known to interact with several targets, primarily enzymes involved in inflammatory responses. These include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . COX and LOX are key enzymes in the biosynthesis of prostanoids and leukotrienes, respectively, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
This compound’s interaction with its targets leads to inhibition of these enzymes, thereby reducing the production of pro-inflammatory mediators . For instance, this compound-based compounds like Tinoridine and Tiaprofenic acid are known for their anti-inflammatory properties, acting by inhibiting COX enzymes . The presence of functional groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been highlighted as important for anti-inflammatory activity and biological target recognition .
Biochemical Pathways
The inhibition of COX and LOX enzymes by this compound disrupts the synthesis of pro-inflammatory mediators, affecting the biochemical pathways involved in inflammation . This results in a reduction of inflammation and associated symptoms.
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives can vary depending on the specific compound. For instance, methiopropamine, a this compound analog, was found to be rapidly absorbed into the blood after injection, with a pharmacokinetic profile similar to that of methamphetamine .
Result of Action
The primary result of this compound’s action is the reduction of inflammation due to the inhibition of COX and LOX enzymes . This can lead to relief from symptoms in conditions characterized by inflammation, such as rheumatoid arthritis, arthrosis, and gout . Additionally, this compound derivatives have been associated with a variety of other biological activities, including antimicrobial, antiviral, and anticancer properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives can be affected by the presence of sulfur sources and hydrocarbons . Additionally, this compound derivatives have been detected in Martian soil sediments, suggesting that they can persist in extreme environments . .
Biochemical Analysis
Biochemical Properties
Thiophene and its derivatives have drawn significant attention in the field of pharmaceutical chemistry for exhibiting a wide range of biological activities . Substituted this compound derivatives and this compound fused heterocyclic moieties display numerous biological activities, including antibacterial, anticancer, anticonvulsant, antithrombotic, antileishmanial, anti-inflammatory, and antifungal activities .
Cellular Effects
This compound derivatives show high antimicrobial activity against various microbial infections . The tumor cell growth inhibition activities of the newly synthesized this compound systems were assessed in vitro on three human tumor cell lines, namely, MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) after a continuous exposure of 48 h .
Molecular Mechanism
The key steps in the conversion of this compound are the closure of the first and second heterocyclic ring by the addition of reduced sulfur to two acetylenic groups of tridecapentaynene . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothis compound derivatives .
Metabolic Pathways
The biosynthesis of thiophenes from polyacetylenes and its regulation were studied in seedlings and transformed roots of Tagetes erecta and T. patula . The key steps in the conversion are the closure of the first and second heterocyclic ring by the addition of reduced sulfur to two acetylenic groups of tridecapentaynene .
Subcellular Localization
A study has confirmed the general applicability of the this compound group as a mitochondrial carrier for drugs and fluorescent markers based on a new concept of nonprotonable, noncharged transporter .
Scientific Research Applications
Thiophene and its derivatives have a wide range of applications in various fields:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology and Medicine: this compound derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities
Industry: Utilized in the production of organic semiconductors, solar cells, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Thiophene is structurally similar to other five-membered aromatic heterocyclic compounds such as:
Furan (C₄H₄O): Contains an oxygen atom instead of sulfur.
Pyrrole (C₄H₄NH): Contains a nitrogen atom instead of sulfur.
Selenophene (C₄H₄Se): Contains a selenium atom instead of sulfur.
Uniqueness of this compound:
Chemical Stability: this compound is more stable than furan and pyrrole due to the lower electronegativity of sulfur compared to oxygen and nitrogen.
This compound’s unique properties and versatile applications make it a compound of significant interest in both academic research and industrial applications.
Properties
IUPAC Name |
thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S, Array | |
Record name | THIOPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4632 | |
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Record name | THIOPHENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107760-19-0, 127473-75-0, 25233-34-5, 127473-74-9, 127473-73-8, 64059-51-4 | |
Record name | Thiophene, dimer | |
Source | CAS Common Chemistry | |
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Record name | Thiophene, hexamer | |
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Record name | Polythiophene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25233-34-5 | |
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Record name | Thiophene, pentamer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=127473-74-9 | |
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Record name | Thiophene, tetramer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiophene, trimer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8026145 | |
Record name | Thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30 °F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes., Colorless liquid with a benzene-like odor; [HSDB] Colorless liquid with an odor of "stench"; [MSDSonline], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | THIOPHENE | |
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Record name | Thiophene | |
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Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
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Record name | THIOPHENE | |
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Boiling Point |
183.9 °F at 760 mmHg (NTP, 1992), 84.0 °C @ 760 MM HG, 84.00 °C. @ 760.00 mm Hg, 84 °C | |
Record name | THIOPHENE | |
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Record name | THIOPHENE | |
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Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
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Record name | THIOPHENE | |
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Flash Point |
30 °F (NTP, 1992), 30 °F (-1 °C) (CLOSED CUP), -1 °C | |
Record name | THIOPHENE | |
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Record name | THIOPHENE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE., SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE, water solubility = 3,020 mg/l @ 25 °C, 3.01 mg/mL at 25 °C, Solubility in water: none | |
Record name | THIOPHENE | |
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Record name | THIOPHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIOPHENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.0649 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.06494 @ 20 °C/4 °C, Relative density (water = 1): 1.06 | |
Record name | THIOPHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIOPHENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1), Relative vapor density (air = 1): 2.9 | |
Record name | THIOPHENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | THIOPHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | THIOPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20 mmHg at 32 °F ; 60 mmHg at 68.2 °F; 760 mmHg at 183.9 °F (NTP, 1992), 79.7 [mmHg], 79.7 mm Hg @ 25 °C, Vapor pressure, kPa at 12.5 °C: 5.3 | |
Record name | THIOPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4632 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiophene | |
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URL | https://haz-map.com/Agents/1479 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
110-02-1 | |
Record name | THIOPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4632 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIOPHENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405073 | |
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Record name | Thiophene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMB37IQ40B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | THIOPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | THIOPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-36.8 °F (NTP, 1992), -39.4 °C, -38.3 °C, -38 °C | |
Record name | THIOPHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4632 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | THIOPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Thiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | THIOPHENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
A: Thiophene is a heterocyclic aromatic compound consisting of four carbon atoms and one sulfur atom arranged in a five-membered ring. [] Its molecular formula is C4H4S and its molecular weight is 84.14 g/mol. [] The sulfur atom in this compound possesses lone pairs of electrons that participate in the ring's aromaticity, making it less reactive than typical thioethers but more reactive than benzene. [] This unique structure gives this compound and its derivatives interesting electronic properties, making them suitable for applications like organic semiconductors in field-effect transistors and photovoltaic devices. [, , , , ]
A: The position of substituents on this compound rings significantly impacts the properties of oligothiophenes, especially regarding their electronic behavior and self-assembly. For example, a study showed that attaching a pentathis compound unit to a perylenediimide (PDI) core via the β-position leads to a material with predominant hole mobility, while a branched pentathis compound attached at the same position results in an electron-transporting material. [] Similarly, research on “sulfur overrich” quaterthis compound building blocks demonstrated that changing the substituents on the terminal this compound rings from unsubstituted this compound to this compound substituted with electron-withdrawing groups significantly alters the oligomer's optical properties, redox potentials, and type of charge carriers without disrupting the self-assembly process. []
A: Fused ring systems containing alternating benzene and this compound units exhibit promising properties for organic semiconductors. For instance, thieno[2,3-f:5,4-f’]bis[1]benzothis compound (anti) and thieno[3,2-f:4,5-f’]bis[1]benzothis compound (syn) – two isomerically pure pentacyclic compounds – have been synthesized and found to exhibit p-type semiconducting properties. [] Additionally, incorporating this compound into the polyfluorene backbone through copolymerization with fluorene monomers allows for color tuning of the emitted light, covering the entire visible region. []
A: Diarylated bi(thieno[2,3-c]this compound)s are synthesized via a robust method involving a double 5-exo-dig cyclization of a thiocarbonyl-substituted dithienylacetylene precursor. [] This precursor is generated in situ by treating a bis(arylcarbonyl-thienyl)acetylene with Lawesson's reagent under thermal conditions. [] These compounds are significant due to their unique electronic properties, arising from the thieno[2,3-c]this compound unit possessing a narrower HOMO-LUMO gap than this compound but wider than benzo[c]this compound. [] This makes them intriguing building blocks for stable π-conjugated systems with potential applications in organic electronics. []
A: The electrochemical properties of polythis compound and its derivatives, such as poly(3-methylthis compound), are significantly influenced by the pH of the surrounding environment. [] Studies have shown that these polymers exhibit varying redox behavior and conductivity in neutral, acidic, and basic media. [] This behavior is attributed to the protonation and deprotonation of the this compound rings, influencing the polymer's electronic structure and charge transport properties. []
A: this compound acts as a catalyst in the electrochemical polymerization of aniline, accelerating the formation of polyaniline films. [] Furthermore, the presence of this compound during polyaniline synthesis leads to enhanced conductivity of the resulting polymer films. [] At higher this compound concentrations, copolymerization occurs, incorporating this compound into the polyaniline structure and further modifying its properties. []
A: Certain alkyl thiophenecarbaldehydes, particularly 3-butyl-2-thiophenecarbaldehyde and 3-(3-methylbut-2-en-1-yl)-2-thiophenecarbaldehyde, exhibit strong citrus and citral-like aromas, making them valuable in the flavor and fragrance industry. [] These compounds show superior stability under acidic and thermal conditions compared to naturally occurring citral isomers, expanding their potential applications. []
A: Computational chemistry plays a crucial role in understanding the behavior and properties of this compound-based systems. Density Functional Theory (DFT) calculations, often coupled with experimental techniques like X-ray diffraction, help elucidate the electronic structure, self-assembly patterns, and charge transport mechanisms in this compound-containing molecules and polymers. [, , , ] For example, DFT calculations revealed that nanotube confinement significantly influences the interchain interactions and electronic properties of encapsulated terthiophenes. [] Additionally, semiempirical Hartree-Fock calculations have been employed to model the electronic structures of end-capped this compound oligomers, allowing for the assignment of features in their photoemission spectra. []
A: this compound is a significant component of organosulfur compounds found in petroleum. [] These compounds contribute to air pollution upon combustion and can be toxic to aquatic life. [, ] To address these concerns, research focuses on developing efficient desulfurization techniques, such as adsorptive desulfurization using modified bentonite or hydrotalcite adsorbents. [, ] These adsorbents effectively remove this compound and other sulfur-containing compounds from liquid fuels, mitigating their environmental impact. [, ]
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